methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15538456
Molecular Formula: C23H14F2N2O5S
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H14F2N2O5S |
|---|---|
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C23H14F2N2O5S/c1-10-20(22(30)31-2)33-23(26-10)27-17(11-3-5-12(24)6-4-11)16-18(28)14-9-13(25)7-8-15(14)32-19(16)21(27)29/h3-9,17H,1-2H3 |
| Standard InChI Key | JTFZJNCDACXHDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)OC |
Introduction
Methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities. This compound combines structural elements from both chromeno[2,3-c]pyrroles and thiazoles, making it a unique candidate for various pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the chromeno[2,3-c]pyrrole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the thiazole ring and the methyl ester group requires additional steps, often involving cross-coupling reactions and esterification.
Synthesis Steps:
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Formation of Chromeno[2,3-c]pyrrole Core: This involves the reaction of a suitable aldehyde with a pyrrole derivative in the presence of a catalyst.
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Introduction of Thiazole Ring: This step may involve a Suzuki-Miyaura cross-coupling reaction or a similar method to attach the thiazole moiety.
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Esterification: The final step typically involves converting a carboxylic acid group to a methyl ester using methanol and a catalyst.
Biological Activities
Compounds with similar structures have shown potential in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activity of methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its ability to interact with biological targets, which could be influenced by its fluorine substituents and the thiazole ring.
| Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Disruption of microbial cell membranes or interference with essential enzymes |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
Research Findings
While specific research findings on this exact compound may be limited, studies on related chromeno[2,3-c]pyrroles and thiazoles suggest promising pharmacological profiles. These compounds have been explored for their potential in drug development due to their ability to modulate various biological processes.
Key Research Points:
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Pharmacokinetics: The presence of fluorine atoms can enhance metabolic stability and bioavailability.
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Toxicity: Thorough toxicity studies are necessary to ensure safety for potential therapeutic use.
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Mechanism of Action: Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.
Future Directions:
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In-depth Biological Evaluation: Comprehensive studies to determine its efficacy and safety.
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Optimization of Synthesis: Improving synthesis efficiency and yield to facilitate large-scale production.
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Derivative Development: Exploring structural modifications to enhance biological activity or pharmacokinetic properties.
Given the complexity and potential of this compound, ongoing research is crucial to fully explore its therapeutic possibilities.
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